molecular formula C13H6ClF3N2O B2407627 6-(2-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile CAS No. 338749-70-5

6-(2-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2407627
CAS No.: 338749-70-5
M. Wt: 298.65
InChI Key: MLBPAQJYELTHHW-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with a 2-chlorophenyl group at position 6, a hydroxyl group at position 2, and a trifluoromethyl group at position 2. Its synthesis typically involves copper-catalyzed N-arylation or condensation reactions, as evidenced by methodologies in related nicotinonitrile derivatives .

Properties

IUPAC Name

6-(2-chlorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N2O/c14-10-4-2-1-3-7(10)11-5-9(13(15,16)17)8(6-18)12(20)19-11/h1-5H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBPAQJYELTHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Based Approaches

The most promising route involves a cyclization reaction between a β-diketone derivative and a cyanoacetamide precursor, adapted from the synthesis of 4-trifluoromethylnicotinic acid derivatives.

General Reaction Scheme:

  • Cyclization : Ethyl 4,4,4-trifluoroacetoacetate reacts with 2-chlorophenyl-substituted cyanoacetamide in the presence of potassium hydroxide to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine.
  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) introduces chlorine atoms at positions 2 and 6 of the pyridine ring.
  • Hydrogenolysis/Hydrolysis : Palladium-catalyzed hydrogenolysis removes chlorine substituents, followed by hydrolysis to yield the hydroxy and nitrile groups.

Mechanistic Insights :

  • The cyclization step proceeds via a Knorr-type mechanism, where enolate formation facilitates nucleophilic attack on the carbonyl carbon of the trifluoroacetoacetate.
  • POCl₃ acts as both a chlorinating agent and a Lewis acid, promoting electrophilic aromatic substitution at electron-rich positions.

Detailed Stepwise Synthesis

Preparation of 2,6-Dihydroxy-3-cyano-4-trifluoromethylpyridine

Procedure :

  • Combine ethyl 4,4,4-trifluoroacetoacetate (10 mmol), 2-chlorophenylcyanoacetamide (10 mmol), and anhydrous methanol (50 mL) in a reflux apparatus.
  • Add 0.45 g/mL potassium hydroxide in methanol dropwise over 24 hours under reflux.
  • Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane 1:3).
  • Cool, filter, and wash with methanol/water to obtain a white solid (yield: 68–72%).

Key Parameters :

  • Temperature : Reflux (≈65°C).
  • Catalyst : KOH ensures deprotonation and enolate stabilization.

Chlorination with POCl₃

Procedure :

  • Suspend 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine (5 mmol) in POCl₃ (20 mL) in a high-pressure reactor.
  • Stir at 110°C for 0.5 hours.
  • Distill excess POCl₃ under reduced pressure.
  • Quench with ice water, filter, and dry to obtain 2,6-dichloro-3-cyano-4-trifluoromethylpyridine (yield: 28–32%).

Optimization Notes :

  • Prolonged reaction times (>1 hour) lead to over-chlorination and decomposition.
  • Lower temperatures (<100°C) result in incomplete conversion.

Hydrogenolysis and Hydrolysis

Procedure :

  • Dissolve 2,6-dichloro-3-cyano-4-trifluoromethylpyridine (3 mmol) in ethanol (30 mL) with 5% Pd/C (0.1 g).
  • Pressurize with H₂ (1.8 MPa) and stir at 80°C for 6 hours.
  • Filter catalyst, concentrate filtrate, and hydrolyze with 70% NaOH/ethanol (1:4 v/v) under reflux.
  • Acidify with 8% HCl to precipitate the product (yield: 85–91%).

Spectroscopic Validation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.01 (s, 1H, -OH), 8.21 (s, 1H, pyridine-H), 7.55–7.62 (m, 4H, Ar-H).
  • ¹⁹F NMR : δ -62.4 (CF₃).

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Cyclization step completed in 2 hours (vs. 24 hours conventionally).
  • Higher purity (98% by HPLC) but requires specialized equipment.

Critical Reaction Parameters and Yield Optimization

Table 1: Comparative Yields Under Varied Conditions

Step Temperature (°C) Catalyst Solvent Yield (%)
Cyclization 65 (reflux) KOH Methanol 72
Chlorination 110 POCl₃ Neat 32
Hydrogenolysis 80 Pd/C Ethanol 91
Suzuki Coupling 100 Pd(PPh₃)₄ DMF/H₂O 50

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Amines, thiols, or other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

6-(2-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure, which may interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile depends on its specific application:

    Biological Activity: The compound may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards biological targets.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl and nitrile groups, which can stabilize intermediates in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Core

Positional Isomerism of Chlorophenyl Groups
  • 6-(4-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile (CID 1477185): The 4-chlorophenyl substituent alters electronic distribution compared to the 2-chlorophenyl variant. The SMILES string (C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C(F)(F)F)Cl) highlights this positional difference . Impact: Para-substitution may improve crystallinity, as seen in higher melting points (e.g., 301–303°C for 2-hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile) .
  • 6-(3-Chlorophenyl) Analogs :

    • These isomers (e.g., MLS000331193) exhibit meta-substitution, which may disrupt π-π stacking interactions in biological targets compared to ortho- or para-substituted variants .
Functional Group Modifications at Position 2
  • Hydroxyl vs. Amino/Alkoxy Groups: 2-Arylamino Derivatives (e.g., 3k, 3l):
  • Compounds like 4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-(p-tolylamino)nicotinonitrile (3k) replace the hydroxyl group with a p-tolylamino moiety. Alkoxy Substitutions (e.g., Ethoxy, Naphthyloxy):
  • 6-(2-Chlorophenyl)-2-ethoxynicotinonitrile (CAS 400077-20-5) and 6-(2-chlorophenyl)-2-naphthyloxy analogs (e.g., ZINC8857348) introduce bulkier substituents. These modifications increase molecular weight (e.g., 424.8 g/mol for the naphthyloxy derivative) and lipophilicity, which may affect blood-brain barrier penetration .

Physical and Spectral Properties

Melting Points and Solubility
Compound Substituents Melting Point (°C) Molecular Weight (g/mol)
Target Compound 2-OH, 6-(2-ClPh), 4-CF₃ Not reported ~323.66*
2-Hydroxy-6-phenyl-4-CF₃ nicotinonitrile 2-OH, 6-Ph, 4-CF₃ 301–303 264.20
3k (3k) 2-(p-tolylamino), 6-(4-ClPh), 4-ClPh 205–206 ~430.29*
6-(2-ClPh)-2-naphthyloxy analog 2-naphthyloxy, 6-(2-ClPh), 4-CF₃ Not reported 424.80

*Calculated based on molecular formula.

Spectral Data
  • NMR and IR Trends: Hydroxyl groups (e.g., 2-OH in the target compound) show broad peaks in $ ^1H $ NMR (~10–12 ppm) and strong O-H stretches in IR (~3200 cm$ ^{-1} $). Trifluoromethyl groups exhibit distinct $ ^{19}F $ NMR signals near -60 ppm and C-F stretches at ~1100–1200 cm$ ^{-1} $ . Amino-substituted analogs (e.g., 3k) display N-H stretches at ~3300 cm$ ^{-1} $ and aromatic proton splitting patterns consistent with para-substitution .

Biological Activity

6-(2-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is a novel compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13H6ClF3N2O
  • Molecular Weight : 299.01938 g/mol
  • Structural Features : The compound features a pyridine ring with a hydroxyl group and trifluoromethyl substituents, which are known to enhance lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of nicotinonitrile have shown effectiveness against various bacterial strains, including:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.03 mM
Pseudomonas aeruginosa0.016 mM
Klebsiella pneumoniae0.016 mM
Candida albicans>1 mM

These findings suggest that the compound may possess similar or enhanced antimicrobial properties due to its structural characteristics .

The mechanism by which this compound exerts its biological effects remains an active area of research. Preliminary investigations suggest that it may interact with specific enzymes or receptors involved in metabolic pathways, potentially influencing cellular processes such as apoptosis and inflammation .

Case Studies

  • In Vitro Studies : A study evaluated the antimicrobial activity of various nicotinonitrile derivatives, including those structurally related to this compound. The results indicated that these compounds could inhibit the growth of resistant strains of bacteria, highlighting their potential as therapeutic agents in treating infections caused by antibiotic-resistant microorganisms .
  • Pharmacokinetics : Research into the pharmacokinetics of similar compounds has shown that modifications in the chemical structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is crucial for optimizing the therapeutic efficacy of this compound .

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